molecular formula C19H21N3O2 B2747335 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(o-tolyloxy)acetamide CAS No. 1795194-48-7

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2747335
CAS No.: 1795194-48-7
M. Wt: 323.396
InChI Key: ZUWCPILLAPWHHB-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(o-tolyloxy)acetamide is a complex organic compound that features a pyrrolopyridine moiety linked to a tolyloxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(o-tolyloxy)acetamide typically involves multiple steps:

  • Formation of the Pyrrolopyridine Core: : The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine. This step often requires the use of a strong base and a high-temperature environment to facilitate the cyclization process.

  • Attachment of the Propyl Chain: : The next step involves the alkylation of the pyrrolopyridine core with a propyl halide. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

  • Formation of the Tolyl Group: : The tolyloxyacetamide moiety is introduced through a nucleophilic substitution reaction. This involves reacting the propylated pyrrolopyridine with o-tolyl chloroacetate in the presence of a base such as sodium hydride.

  • Final Coupling: : The final step is the coupling of the intermediate with an amine to form the acetamide linkage. This step may require the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolopyridine moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can be performed on the acetamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the tolyloxy group. Reagents like sodium methoxide or potassium tert-butoxide can be used for these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolopyridine ring.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted derivatives at the tolyloxy group.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(o-tolyloxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features suggest it may interact with enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for the development of new drugs.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may confer specific advantages in the production of high-performance materials or chemical intermediates.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(o-tolyloxy)acetamide
  • N-(3-(1H-indol-3-yl)propyl)-2-(o-tolyloxy)acetamide
  • N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(m-tolyloxy)acetamide

Uniqueness

This compound is unique due to its specific combination of a pyrrolopyridine core and a tolyloxyacetamide group. This combination confers distinct chemical and biological properties that differentiate it from other similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-15-6-2-3-8-17(15)24-14-18(23)20-11-5-12-22-13-9-16-7-4-10-21-19(16)22/h2-4,6-10,13H,5,11-12,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWCPILLAPWHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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